N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine
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Overview
Description
N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine is a chemical compound with the molecular formula C8H14N4O. This compound is characterized by the presence of a cyano group, a tetrahydrofuran ring, and a methylguanidine moiety. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine typically involves the reaction of tetrahydrofuran-2-carbaldehyde with N-methylguanidine in the presence of a cyanating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-ethylguanidine
- N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-propylguanidine
- N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-butylguanidine
Uniqueness
N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetrahydrofuran ring enhances its stability and solubility, while the cyano group provides a site for various chemical modifications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C8H14N4O/c1-10-8(12-6-9)11-5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
LNHAKIFYOPLTHG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1CCCO1)NC#N |
Origin of Product |
United States |
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